![molecular formula C15H17N3O B2768994 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2176070-08-7](/img/structure/B2768994.png)
2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has garnered attention in scientific research due to its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammation.
Scientific Research Applications
Synthesis of Bioactive Pyrimidine Derivatives
Pyrimidine derivatives are known for their wide range of biological activities. The compound can serve as a reagent for synthesizing novel bioactive pyrimidine derivatives with potential medicinal applications . These derivatives could be explored for their antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicidal, and anticancer properties.
Herbicidal Activity
The pyrimidine moiety is integral to compounds with herbicidal activity. Derivatives of the compound have shown high herbicidal activity against monocotyledonous plants, which could lead to the development of new herbicides with specific target spectra and lower toxicity .
Antibacterial and Antifungal Applications
Compounds synthesized from the pyrimidine core have been evaluated for their antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, as well as their antifungal activity against yeasts . This highlights the potential use of these compounds in developing new antimicrobial agents.
Chemical Synthesis of Heterocyclic Compounds
The versatility of dimethylpyrimidin derivatives in chemical synthesis is noteworthy. They have been used to synthesize new pyrimidine, pyrazole, and pyridine derivatives, showcasing their adaptability in creating diverse heterocyclic compounds.
Microwave-Assisted Organic Synthesis
The compound has been synthesized under microwave irradiation, which is a modern technique in organic synthesis that offers advantages such as reduced reaction times and enhanced yields . This method could be applied to the rapid synthesis of various pyrimidine derivatives.
Enantiomerically Pure Building Blocks
The compound can be derived from enantiomerically pure amino acids, which are essential for synthesizing heterocyclic systems with high enantiomeric purity. This is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .
Mechanism of Action
Target of Action
The primary targets of 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine are the orexin receptors , specifically orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes . These receptors are a family of G protein-coupled receptors expressed throughout the central nervous system .
Mode of Action
2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine acts as an orexin receptor antagonist . It binds to the orexin receptors, inhibiting the action of orexin, a neuropeptide that regulates arousal, wakefulness, and appetite .
Biochemical Pathways
The compound’s antagonistic action on orexin receptors affects the regulation of the sleep/wake cycle . By inhibiting the activity of orexin, it can promote sleep and potentially treat disorders associated with sleep and wakefulness .
Pharmacokinetics
It is known to be an orally active compound
Result of Action
The molecular and cellular effects of 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine’s action primarily involve the promotion of sleep . By antagonizing the orexin receptors, it can inhibit the arousal-promoting effects of orexin, thereby promoting sleep .
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-7-10(2)18-15(17-9)19-13-8-11-5-3-4-6-12(11)14(13)16/h3-7,13-14H,8,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBCMQBOUIHTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CC3=CC=CC=C3C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine |
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